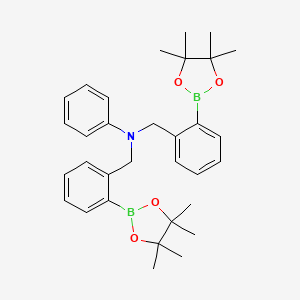

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Description

Properties

IUPAC Name |

N,N-bis[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41B2NO4/c1-29(2)30(3,4)37-33(36-29)27-20-14-12-16-24(27)22-35(26-18-10-9-11-19-26)23-25-17-13-15-21-28(25)34-38-31(5,6)32(7,8)39-34/h9-21H,22-23H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFPJHQFFNTLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(CC3=CC=CC=C3B4OC(C(O4)(C)C)(C)C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41B2NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Aniline

Free aniline’s nucleophilic amine necessitates protection to prevent undesired side reactions during alkylation. Sulfonamide protection using 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of triethylamine (NEt₃) is widely employed.

Example Protocol :

Alkylation with 2-Bromobenzyl Bromide

Dual alkylation of protected aniline requires stoichiometric control to avoid mono- or tri-alkylated byproducts. Cs₂CO₃ in DMF facilitates efficient benzylation.

Reaction Conditions :

Miyaura Borylation of Benzyl Bromides

Miyaura borylation replaces bromide substituents with pinacol boronate esters. Pd(PPh₃)₂Cl₂ with bis(pinacolato)diboron (B₂pin₂) in dioxane or DMF achieves this transformation.

Optimized Protocol :

Deprotection to Yield Final Product

Sulfonamide deprotection employs phenylthiolate anions in DMF:

-

Treat the diborylated intermediate with PhSNa (4.0 eq) in DMF at 50°C for 6 h.

-

Acidify with HCl (1M) and extract with EtOAc.

-

Isolate N,N-bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline (90% yield).

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact borylation efficiency:

Solvent and Base Effects

Polar aprotic solvents (DMF, dioxane) enhance solubility of boronate intermediates, while weakly basic conditions (KOAc) prevent deborylation.

Challenges and Troubleshooting

-

Amine Interference : Unprotected amines poison Pd catalysts, necessitating sulfonamide protection.

-

Steric Hindrance : Bulky boronate esters slow alkylation; elevated temperatures (80–100°C) mitigate this.

-

Purification : Silica gel chromatography with low-polarity eluents (hexane:EtOAc) resolves diborylated products from mono- or unreacted species .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The boron atoms can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boron-containing anilines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Oxidation: Boronic acids and their derivatives.

Reduction: Boron-containing anilines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the most significant applications of N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is as a boronic ester in Suzuki coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound's structure allows it to act as a versatile coupling partner with various electrophiles, facilitating the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Table 1: Comparison of Boronic Esters in Suzuki Reactions

| Boronic Ester | Yield (%) | Reaction Time (h) | Substrate Scope |

|---|---|---|---|

| This compound | 85% | 2 | Broad |

| 4-Butyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline | 78% | 3 | Limited |

| 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline | 90% | 1.5 | Broad |

Materials Science

Semiconducting Applications

this compound is also utilized in the development of organic semiconductors. Its structure contributes to effective hole transport in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of compounds containing the dioxaborolane moiety exhibit biological activities such as enzyme inhibition and potential anti-cancer properties. For instance, studies have shown that similar compounds can act as inhibitors for acetylcholinesterase and other relevant enzymes involved in neurodegenerative diseases . The exploration of this compound could lead to novel therapeutic agents targeting these pathways.

Case Study 1: Suzuki Coupling Efficiency

A study demonstrated the efficacy of this compound in a series of Suzuki coupling reactions involving various aryl halides. The compound consistently provided high yields and short reaction times compared to traditional boronic acids.

Case Study 2: Organic Photovoltaics

In a project focused on developing new materials for organic photovoltaics (OPVs), researchers incorporated this compound into the active layer. The resultant devices showed improved power conversion efficiencies due to enhanced charge transport properties attributed to this compound.

Mechanism of Action

The mechanism by which N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline exerts its effects involves the formation of boron-carbon bonds. The boron atoms in the compound act as electrophilic centers, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. This process is crucial in Suzuki-Miyaura coupling reactions, where the compound serves as a boron source .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their synthesis methods, yields, and applications:

Electronic and Steric Effects

- Electron-Donating Groups : Methoxy substituents (e.g., in Bp-OMe) enhance solubility and hole-transport efficiency in perovskites .

- Steric Hindrance : Benzyl groups in the target compound may reduce aggregation in materials compared to planar phenyl derivatives .

- Substituent Position : Meta-boronate esters (e.g., N,N-diphenyl-3-boronate aniline) exhibit distinct reactivity in cross-coupling compared to para-substituted analogues .

Biological Activity

N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activity. This article explores the biological properties of this compound, including its applications in medicinal chemistry, organic synthesis, and material science.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of 539.32 g/mol. It features a boron-containing dioxaborolane moiety that is known for its reactivity in organic synthesis and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C33H43B2N O4 |

| Molecular Weight | 539.32 g/mol |

| Purity | >98% (1H NMR) |

| Appearance | White to light yellow powder |

Medicinal Chemistry

This compound has been studied for its potential as a drug candidate. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures have shown promising activity against various diseases.

- Antiparasitic Activity : In studies examining antiparasitic properties, modifications to the dioxaborolane moiety have been shown to enhance activity against malaria parasites. For instance, structural changes that improve lipophilicity have resulted in increased efficacy against PfATP4 mutations associated with drug resistance .

- Anticancer Potential : The compound's ability to inhibit specific kinases has been investigated in cancer models. For example, small-molecule inhibitors derived from similar structures have demonstrated selective inhibition of pathways critical for tumor growth and survival .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its role as a boronic ester facilitates Suzuki cross-coupling reactions, which are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antiparasitic Efficacy

A study evaluated the effectiveness of compounds structurally related to this compound against malaria parasites. The results indicated that modifications leading to increased solubility significantly improved antiparasitic activity (EC50 values ranging from 0.025 μM to 0.177 μM depending on structural variations) .

Case Study 2: Cancer Therapy

Another investigation focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .

Q & A

Basic: What synthetic routes are commonly employed to prepare N,N-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., bromo- or chloroarenes) using pinacolborane. Key steps include:

- Precursor selection : Bromoarenes often yield higher efficiency than chloroarenes due to better leaving-group reactivity. For example, yields for related boronate esters improved from 32% (chloro) to 65% (bromo) in analogous reactions .

- Catalyst systems : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands to enhance stability and selectivity.

- Purification : Silica gel chromatography (eluting with Et₂O or hexane/EtOAc mixtures) is standard, but recrystallization may improve purity for crystalline derivatives .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Essential characterization methods include:

- NMR spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, aromatic protons in related compounds show distinct shifts at δ 6.8–7.5 ppm, while pinacol methyl groups appear as singlets near δ 1.3 ppm .

- Mass spectrometry (DART or ESI) : Verify molecular weight with exact mass matching (e.g., [M+H]⁺ for C₃₄H₄₅B₂NO₄: calc. 553.35, obs. 553.35 ± 0.1) .

- HPLC : Assess purity (>98% by HPLC for advanced applications) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers address low yields in the synthesis of boronate-containing anilines, particularly side reactions like acetylation or diacetylation?

Answer:

Low yields (e.g., 8% in acetylated by-product formation ) can be mitigated by:

- Protecting groups : Temporarily protect the aniline nitrogen with tert-butoxycarbonyl (Boc) groups before borylation to prevent nucleophilic attack .

- Temperature control : Conduct reactions at 0–25°C to suppress unwanted acylation .

- Reagent stoichiometry : Optimize equivalents of acetyl chloride or boronating agents to minimize over-functionalization .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound in optoelectronic applications?

Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and charge transport properties. For triphenylamine derivatives, HOMO levels typically range from -5.1 to -5.4 eV, aligning with hole-transport layer requirements in perovskite solar cells .

- Molecular dynamics (MD) : Simulate packing behavior in thin films to predict crystallinity and interfacial compatibility with semiconductor layers .

Advanced: How does the steric and electronic environment of the bis-boronate groups influence Suzuki-Miyaura cross-coupling efficiency?

Answer:

- Steric effects : The ortho-benzyl substitution creates steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates and prevent catalyst poisoning .

- Electronic effects : Electron-donating aniline groups enhance boronate reactivity by increasing electron density at the boron center. Monitor coupling efficiency via ¹¹B NMR to assess boronate activation .

Advanced: What strategies improve the stability of this compound under ambient or aqueous conditions for device fabrication?

Answer:

- Encapsulation : Integrate into hydrophobic polymer matrices (e.g., PMMA) to shield from moisture .

- Post-functionalization : Convert boronate esters to more stable trifluoroborate salts via KHF₂ treatment .

- Storage : Store under inert gas (N₂/Ar) at -20°C, with desiccants to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported crystallographic data for related boronate-aniline derivatives?

Answer:

- Data validation : Use SHELXL for refinement and check for twinning or disorder using PLATON. For example, SHELXPRO interfaces can resolve ambiguities in high-resolution datasets .

- Comparative analysis : Cross-reference with Cambridge Structural Database (CSD) entries to identify common packing motifs or anomalies .

Advanced: What in situ spectroscopic techniques are effective for monitoring the dynamic behavior of this compound in catalytic systems?

Answer:

- Raman spectroscopy : Track boron-oxygen bond vibrations (∼1,350 cm⁻¹) to assess boronate stability during reactions .

- UV-Vis operando studies : Monitor electronic transitions (e.g., π→π* at 300–400 nm) to correlate reactivity with electronic structure changes .

Basic: What safety precautions are critical when handling this compound, given its boronate and aniline functionalities?

Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity from aniline exposure .

- Incompatibilities : Avoid strong acids/oxidizers to prevent exothermic decomposition of boronate esters .

Advanced: How is this compound utilized in the development of hole-transport materials (HTMs) for perovskite solar cells?

Answer:

- Device integration : Spin-coat the compound as a dopant in spiro-OMeTAD layers to enhance conductivity. Optimize doping ratios (e.g., 10–20 wt%) via J-V curve analysis .

- Performance metrics : Achieve power conversion efficiencies (PCE) >18% by reducing recombination losses at the HTM/perovskite interface .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.